REACTION_CXSMILES
|
F[P-](F)(F)(F)(F)F.[N:8]1(O[P+](N(C)C)(N(C)C)N(C)C)[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16]C=2N=N1.N1CCCCC1.C[N:35]([CH:37]=[O:38])C>O.ClCCl>[N:8]1([C:37]([NH2:35])=[O:38])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:0.1|
|
Name
|
carboxylic acid
|
Quantity
|
725 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
2.93 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 48 hrs after which time the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic was washed with water before concentration
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography (silica gel, 0-60% ethyl acetate in hexanes, linear gradient)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.366 mmol | |
AMOUNT: MASS | 739 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |